

CVT-313 batch-to-batch variability quality control

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

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CVT-313 Technical Profile

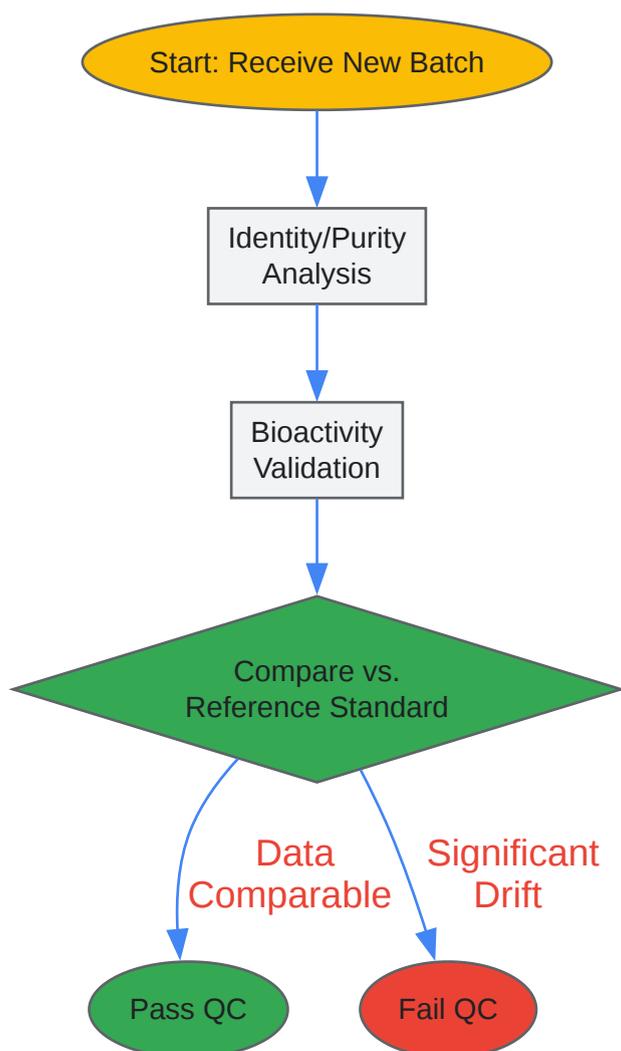
The table below consolidates key quantitative data for **CVT-313** from multiple scientific sources:

Property	Details
CAS Number	199986-75-9 [1] [2]
Molecular Formula	$C_{20}H_{28}N_6O_3$ [1] [2]
Molecular Weight	400.5 g/mol [1]
Primary Target & IC ₅₀	CDK2; 0.5 μ M [3] [4] [1]
Inhibition Mechanism	Potent, selective, reversible, and ATP-competitive [1] [2]
Selectivity	8.5-fold selective for CDK2 over CDK1; 430-fold selective over CDK4 [4] [1]
Cellular Activity (IC ₅₀)	Inhibits cell growth; ranges from 1.25 to 20 μM across various mouse, rat, and human cell lines [4] [1] [2]

Property	Details
In Vivo Efficacy	>80% inhibition of neointima formation in a rat model at 1.25 mg/kg [4] [2]
Solubility	≥20 mg/mL in DMSO; insoluble in H ₂ O; ≥51.1 mg/mL in EtOH with gentle warming [2]
Purity	≥98% [1]

A Roadmap for Establishing Your Own QC Protocols

Since vendor-specific quality control data is not publicly available, you must establish robust in-house practices. The following workflow outlines the key steps for qualifying a new batch of **CVT-313**.



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Here are the detailed methodologies for the key steps in the workflow:

Identity and Purity Analysis

- **Technique: High-Performance Liquid Chromatography (HPLC)** is the standard method.
- **Methodology:** Analyze the new batch alongside a retained sample from a previous, well-functioning batch (your internal reference standard). The chromatograms should be compared for the retention time of the main peak (confirming identity) and the presence and proportion of any impurities.
- **Acceptance Criterion:** The purity should be $\geq 98\%$ [1], and the impurity profile should not significantly differ from the reference standard.

Bioactivity Validation

This is the most critical functional test. The core experiment is a kinase inhibition assay to confirm the published IC_{50} value.

- **Protocol:**
 - **Prepare Assay Mixtures:** Set up reactions containing active CDK2/Cyclin complex and an ATP concentration near its K_m value.
 - **Dose-Response Curve:** Treat the kinase with a dilution series of **CVT-313** from the new batch (e.g., from 10 μM to 1 nM).
 - **Measure Activity:** Use a method to quantify kinase activity, such as fluorescence or radioactivity.
 - **Calculate IC_{50} :** Plot the percentage of remaining kinase activity against the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC_{50} . The result should align with the established value of **0.5 μM** [4] [2].
- **Secondary Validation:** Follow up with a cell-based proliferation assay (e.g., MTT or CellTiter-Glo) on a sensitive cell line, such as the human lung carcinoma A549 cell line, which has a reported IC_{50} of **1.2 μM** [5]. A significant deviation from expected potency indicates a potential quality issue.

How to Proceed Without Public Data

The absence of public data on batch variability is normal for research chemicals. To troubleshoot, take these direct actions:

- **Contact Manufacturers Directly:** Inquire with suppliers like Santa Cruz Biotechnology (scbt.com) [1] or ApexBio (apexbt.com) [2] for a **Certificate of Analysis (CoA)** for your specific batch, which contains quality control data.
- **Establish an Internal Reference Standard:** Always retain a portion of a confirmed, well-performing batch. Use this to qualify all new batches side-by-side in your key experiments.
- **Consult General QC Frameworks:** While not specific to **CVT-313**, the principles of evaluating **inter-batch variability** in clinical biochemistry, such as those discussed for glucose reagents, can be conceptually applied. This involves statistical analysis of precision and bias to ensure consistency [6].

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References

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To cite this document: Smolecule. [CVT-313 batch-to-batch variability quality control]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524588#cvt-313-batch-to-batch-variability-quality-control>]

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